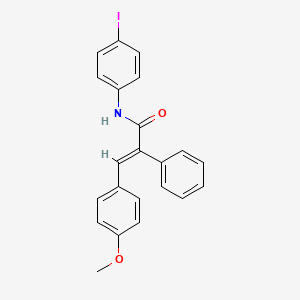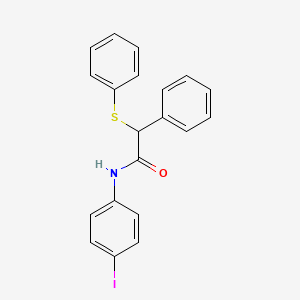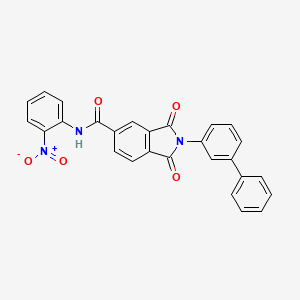![molecular formula C12H18N4O3 B4942030 2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol](/img/structure/B4942030.png)
2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol, commonly known as NPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPE is a member of the phenylpiperazine family and is commonly used in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action of NPE is not fully understood. However, it is believed that NPE acts as a serotonin and dopamine receptor antagonist, which may explain its anxiolytic and antidepressant effects. Additionally, NPE has been shown to inhibit the activity of various enzymes, including tyrosine kinase and protein kinase C, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
NPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that NPE inhibits the growth of cancer cells and induces apoptosis. Animal studies have shown that NPE has anxiolytic and antidepressant effects. Additionally, NPE has been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NPE in lab experiments is its versatility. NPE can be used in various assays, including cell viability assays, apoptosis assays, and enzyme activity assays. Additionally, NPE is relatively easy to synthesize and is commercially available. However, one limitation of using NPE in lab experiments is its potential toxicity. NPE has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on NPE. One area of research could focus on the development of NPE analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of NPE and its potential use in the treatment of various diseases. Finally, studies could be conducted to investigate the potential use of NPE in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, NPE is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPE has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, depression, and anxiety. Further research is needed to fully understand the mechanism of action of NPE and its potential use in the treatment of various diseases.
Métodos De Síntesis
NPE can be synthesized through a two-step process. The first step involves the reaction of 2-nitro-5-chloroaniline with piperazine to produce 2-nitro-5-(1-piperazinyl)aniline. The second step involves the reduction of 2-nitro-5-(1-piperazinyl)aniline with sodium borohydride to produce NPE.
Aplicaciones Científicas De Investigación
NPE has been extensively studied for its potential use in the treatment of various diseases, including cancer, depression, and anxiety. NPE has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, NPE has been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
2-(2-nitro-5-piperazin-1-ylanilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c17-8-5-14-11-9-10(1-2-12(11)16(18)19)15-6-3-13-4-7-15/h1-2,9,13-14,17H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSLLBHVLVVURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4941947.png)
![3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine](/img/structure/B4941951.png)


![methyl 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4941989.png)

![N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4942007.png)
![1-[2-(3-fluorophenyl)ethyl]-N-(2-furylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4942012.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene](/img/structure/B4942026.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B4942034.png)
![methyl [2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinyl]acetate](/img/structure/B4942042.png)
![8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline](/img/structure/B4942048.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
